

# In Vitro Studies on the Cellular Effects of Sodium Pangamate: A Technical Guide

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## Compound of Interest

Compound Name: *Sodium pangamate*

Cat. No.: *B10753156*

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## Introduction

**Sodium pangamate**, often referred to as "Vitamin B15," is a compound that has been the subject of interest for its potential physiological effects. However, the scientific literature surrounding **sodium pangamate** is complicated by the fact that the chemical composition of commercially available supplements can be inconsistent. The originally described compound is 6-O-(dimethylaminoacetyl)-D-gluconic acid. Still, many products marketed as "pangamic acid" or "Vitamin B15" have been found to contain other substances, most notably diisopropylammonium dichloroacetate (DIPA). This guide provides a technical overview of the available in vitro research on the cellular effects of the components associated with "**sodium pangamate**," including N,N-Dimethylglycine (DMG), sodium gluconate, and DIPA with its active component, dichloroacetate (DCA). This document is intended for researchers, scientists, and drug development professionals.

## Cellular Effects of N,N-Dimethylglycine (DMG)

N,N-Dimethylglycine is a derivative of the amino acid glycine and a key component of the originally defined **sodium pangamate**. In vitro studies have primarily focused on its antioxidant, anti-inflammatory, and immunomodulatory properties.

## Quantitative Data on DMG Cellular Effects

Cell Line/System	Treatment	Concentration	Observed Effect	Reference
Bovine Embryos (in vitro produced)	N,N-Dimethylglycine (DMG)	0.1 µM	Increased blastocyst development rate under 20% oxygen (oxidative stress) from 25.0% to 38.9%. Prevented the reduction in blastocyst development caused by 0.5 mM H <sub>2</sub> O <sub>2</sub> (from 14.3% to 57.1%).	[1][2]
Human Keratinocytes (HaCaT)	N,N-Dimethylglycine Sodium Salt (DMG-Na)	Not specified	Promoted cell migration in a scratch wound-closure assay.	[1]
Human Keratinocytes (HaCaT)	N,N-Dimethylglycine Sodium Salt (DMG-Na)	Not specified	Suppressed the expression of pro-inflammatory markers induced by stressors like Poly-IC.	[1]
Human Lymphocytes (from patients with diabetes or sickle cell anemia)	N,N-Dimethylglycine (DMG)	Not specified	Increased in vitro responses to phytohemagglutinin, concanavalin A, and pokeweed mitogen by almost threefold.	[3]

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Rabbit Lymphocytes	N,N-Dimethylglycine (DMG)	Not specified	Showed a tenfold increase in mean lymphocyte proliferative response.	[4]
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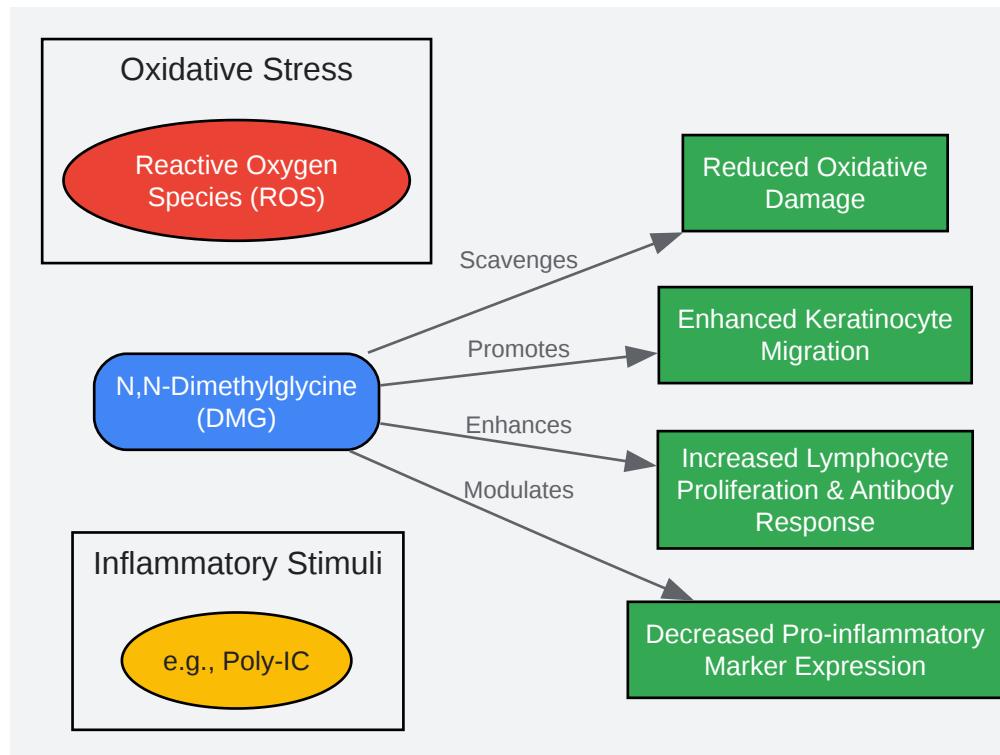
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## Experimental Protocols for DMG Studies

- Objective: To assess the antioxidant effect of DMG on the development of in vitro produced (IVP) bovine embryos.
- Cell System: Bovine cumulus-oocyte complexes matured and fertilized in vitro.
- Culture Conditions: Presumptive zygotes were cultured in a suitable medium under two different oxygen tensions: 5% O<sub>2</sub> (low oxidative stress) and 20% O<sub>2</sub> (high oxidative stress).
- Treatment: N,N-Dimethylglycine (DMG) was added to the culture medium at a concentration of 0.1 μM. In some experiments, acute oxidative stress was induced by adding 0.5 mM hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) to the medium.[1][2]
- Assay: The development of embryos to the blastocyst stage was evaluated and the total cell number of the blastocysts was counted.[1]
- Objective: To evaluate the effect of DMG on the migration of human keratinocytes.
- Cell Line: Human epidermal keratinocytes (e.g., HaCaT cell line).
- Protocol:
  - HaCaT cells are cultured in a suitable medium (e.g., DMEM) in multi-well plates until they form a confluent monolayer.
  - A sterile pipette tip is used to create a "scratch" or cell-free zone in the monolayer.
  - The medium is replaced with fresh medium containing either N,N-Dimethylglycine Sodium Salt (DMG-Na) or a vehicle control.

- The closure of the scratch is monitored and photographed at different time points.
- The rate of wound closure is quantified to assess cell migration.[1]

## Visualizing DMG's Proposed Cellular Actions



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Proposed Cellular Effects of N,N-Dimethylglycine (DMG).

## Cellular Effects of Sodium Gluconate

Sodium gluconate is the sodium salt of gluconic acid. In vitro research has suggested its potential as an antioxidant.

## Quantitative Data on Sodium Gluconate Cellular Effects

Cell System	Treatment	Concentration	Observed Effect	Reference
Human Plasma	Sodium D-gluconate	0.5 - 3 mM	Protected plasma proteins and lipids against peroxynitrite-induced damage. Effectively decreased 3-nitrotyrosine formation and inhibited lipid peroxidation.	[5]

## Experimental Protocol for Antioxidant Activity in Plasma

- Objective: To assess the in vitro antioxidant properties of sodium gluconate in protecting plasma components from peroxynitrite-induced damage.
- Cell System: Human plasma.
- Protocol:
  - Plasma samples are incubated with varying concentrations of sodium D-gluconate (0.5-3 mM).
  - Oxidative and nitrative stress is induced by the addition of 0.1 mM peroxynitrite ( $\text{ONOO}^-$ ).
  - The following parameters are measured to assess damage:
    - Carbonyl group formation (a marker of protein oxidation).
    - 3-nitrotyrosine (3-NT) formation (a marker of nitrative damage).
    - Thiol group levels (a measure of antioxidant capacity).
    - Lipid peroxidation.

- The levels of these markers in the presence of sodium gluconate are compared to control plasma treated only with peroxynitrite.[\[5\]](#)

## Cellular Effects of Diisopropylammonium Dichloroacetate (DIPA) and Dichloroacetate (DCA)

DIPA is a substance frequently found in products marketed as "pangamic acid." Its cellular effects are primarily attributed to its dichloroacetate (DCA) component.

### Quantitative Data on DIPA and DCA Cellular Effects

Cell Line	Treatment	Concentration	Observed Effect	Reference
Normal Human Keratinocytes	Diisopropylamine dichloroacetate (DADA)	1 - 30 µg/ml	Enhanced cell growth over a 4-day culture period.	
Normal Human Keratinocytes	Diisopropylamine dichloroacetate (DADA)	1 - 100 µg/ml	Enhanced synthesis of keratin K1, a marker of differentiation.	
Neurons and Astroglia (in vitro)	Dichloroacetate (DCA)	100 µM	Stimulated [ <sup>14</sup> C]glucose oxidation by +34% and [ <sup>14</sup> C]lactate oxidation by +36% in astroglia. Had smaller effects on neurons.	
Various Cancer Cell Lines	Dichloroacetate (DCA)	10 mM	Increased the cytotoxicity of several platinum-based chemotherapy drugs (carboplatin, satraplatin, JM118, and oxoplatin).	
Cancer and Noncancer Cell Lines	Dichloroacetate (DCA)	0.5 mM and higher	Induced varying rates of cell death in both cancerous and	

noncancerous  
cell lines with  
prolonged  
exposure.

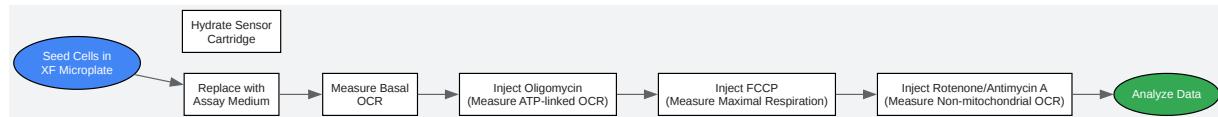
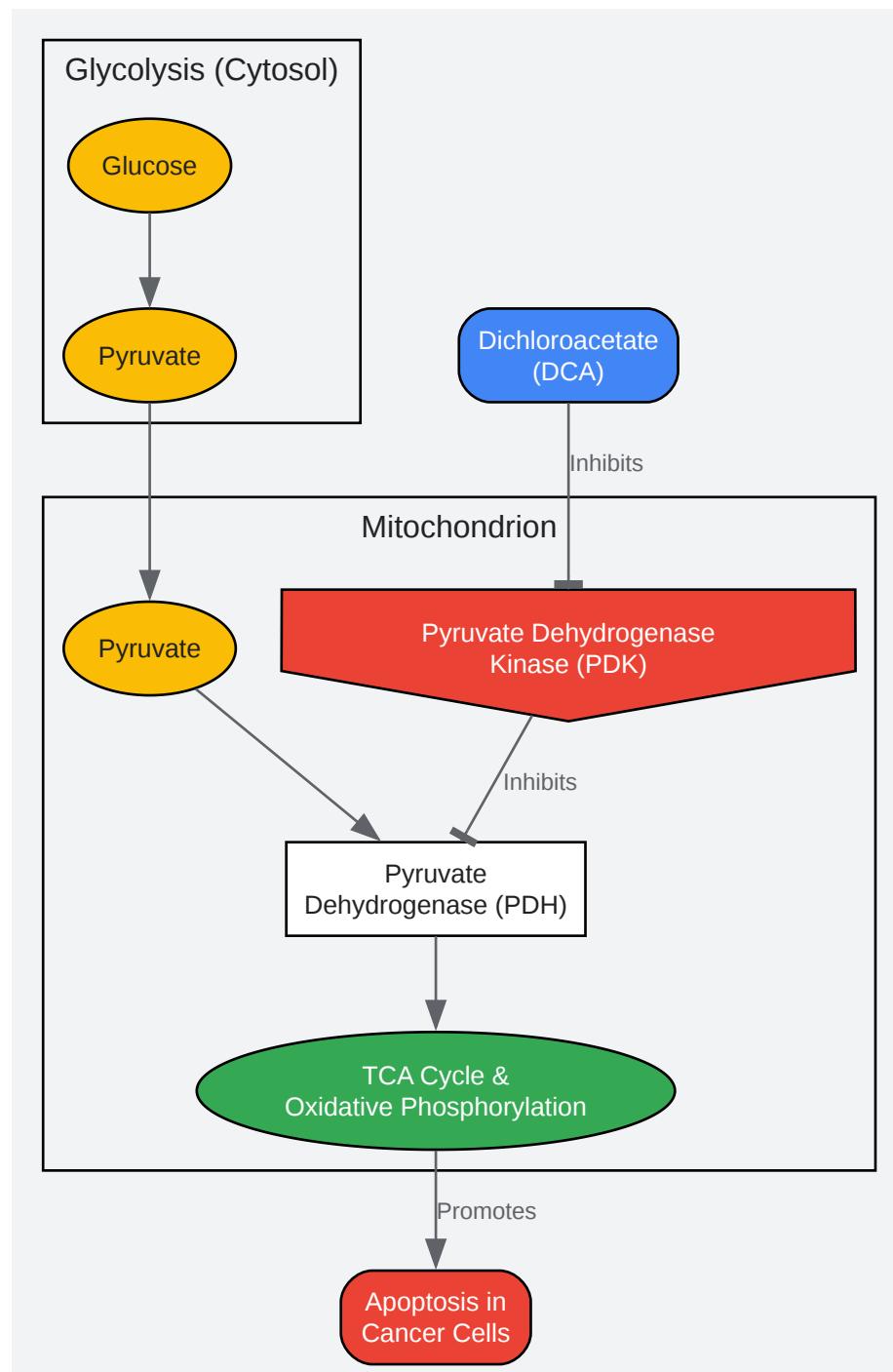
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## Experimental Protocols for DIPA and DCA Studies

- Objective: To evaluate the effect of DIPA on the growth and differentiation of normal human keratinocytes.
- Cell Line: Normal human keratinocytes.
- Protocol for Proliferation:
  - Keratinocytes are cultured for 4 days in the presence of varying concentrations of diisopropylamine dichloroacetate (DADA) (1-30 µg/ml).
  - Cell growth is assessed by cell counting or by measuring DNA synthesis via [<sup>3</sup>H]thymidine incorporation.
- Protocol for Differentiation:
  - Keratinocytes are cultured in either low calcium (0.1 mM) or high calcium (1.25 mM) medium with varying concentrations of DADA (1-100 µg/ml).
  - The synthesis of keratin K1 is measured as a marker of differentiation.
  - The formation of cornified envelopes is also assessed as another differentiation marker.
- Objective: To determine the cytotoxic effects of DCA alone and in combination with other anti-cancer agents.
- Cell Lines: A panel of cancer cell lines (e.g., small cell lung cancer, ovarian cancer, Ewing's sarcoma) and non-malignant cell lines.
- Protocol:
  - Cells are seeded in 96-well plates.

- Cells are exposed to various concentrations of DCA (e.g., up to 10 mM) alone or in combination with other drugs (e.g., platinum-based compounds).
- Cell viability is assessed after a set incubation period (e.g., 72 hours or longer) using assays such as the MTT assay.
- The half-maximal inhibitory concentration ( $IC_{50}$ ) can be calculated to quantify cytotoxicity.

## Visualizing DCA's Mechanism of Action



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